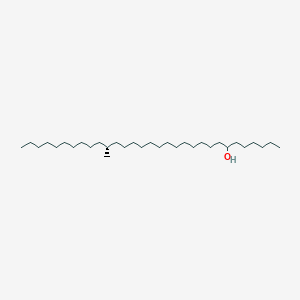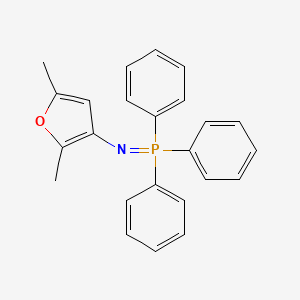
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-etoxi-2-oxoetoxi)-3-nitrobenzoato de metilo es un compuesto orgánico con una estructura compleja que incluye un grupo nitro, un grupo éster y un grupo etoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-etoxi-2-oxoetoxi)-3-nitrobenzoato de metilo generalmente implica la esterificación del ácido 4-hidroxi-3-nitrobenzoico con bromoacetato de etilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente como la acetona a temperaturas elevadas (alrededor de 65 °C) durante 24 horas. Después de que la reacción se completa, el producto se purifica mediante destilación por vapor y extracción con acetato de etilo .
Métodos de producción industrial
En un entorno industrial, la producción de 4-(2-etoxi-2-oxoetoxi)-3-nitrobenzoato de metilo probablemente seguiría una ruta sintética similar, pero a mayor escala. El proceso implicaría el uso de reactores industriales y sistemas de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. Los pasos de purificación se optimizarían para la producción a gran escala, posiblemente involucrando sistemas de destilación y extracción automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2-etoxi-2-oxoetoxi)-3-nitrobenzoato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: El grupo éster puede participar en reacciones de sustitución nucleófila, donde el grupo etoxi puede ser reemplazado por otros nucleófilos.
Hidrólisis: El enlace éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno, catalizador de paladio sobre carbono.
Sustitución: Varios nucleófilos como aminas o tioles.
Hidrólisis: Soluciones acuosas ácidas (HCl) o básicas (NaOH).
Productos principales
Reducción: 4-(2-etoxi-2-oxoetoxi)-3-aminobenzoato de metilo.
Sustitución: Dependiendo del nucleófilo, productos como 4-(2-etoxi-2-oxoetoxi)-3-(sustituido)benzoato de metilo.
Hidrólisis: Ácido 4-(2-etoxi-2-oxoetoxi)-3-nitrobenzoico y etanol.
Aplicaciones Científicas De Investigación
El 4-(2-etoxi-2-oxoetoxi)-3-nitrobenzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de las interacciones enzimáticas debido a sus grupos éster y nitro.
Medicina: Investigado por su potencial como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(2-etoxi-2-oxoetoxi)-3-nitrobenzoato de metilo depende de su estructura química. El grupo nitro puede participar en reacciones redox, mientras que el grupo éster puede sufrir hidrólisis. Estos grupos funcionales permiten que el compuesto interactúe con varios objetivos moleculares, incluidas las enzimas y los receptores, a través de mecanismos como la unión covalente o el enlace de hidrógeno.
Comparación Con Compuestos Similares
Compuestos similares
4-(2-etoxi-2-oxoetoxi)-3-metoxibenzoato de metilo: Estructura similar pero con un grupo metoxilo en lugar de un grupo nitro.
(E)-3-(4-(2-etoxi-2-oxoetoxi)fenil)acrilato de metilo: Contiene un grupo acrilato en lugar de un grupo nitro.
Propiedades
Número CAS |
873852-15-4 |
|---|---|
Fórmula molecular |
C12H13NO7 |
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate |
InChI |
InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3 |
Clave InChI |
CSZADANXGPLDRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
